Cas no 1805541-90-5 (Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate)

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate is a fluorinated pyridine derivative with a multifunctional structure, combining a difluoromethyl group, a hydroxyl substituent, and an iodine atom on the pyridine ring. This compound is valuable in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine moiety. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and ester functionalities offer additional sites for further derivatization. Its well-defined structure makes it a useful intermediate in the synthesis of bioactive molecules, particularly those requiring fluorinated heterocycles for improved efficacy or pharmacokinetic properties.
Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate structure
1805541-90-5 structure
Product name:Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate
CAS No:1805541-90-5
MF:C9H8F2INO3
Molecular Weight:343.06600189209
CID:4887266

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate
    • インチ: 1S/C9H8F2INO3/c1-2-16-9(15)6-4(7(10)11)3-5(14)8(12)13-6/h3,7,14H,2H2,1H3
    • InChIKey: CGVOOGJRCIEVNO-UHFFFAOYSA-N
    • SMILES: IC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • トポロジー分子極性表面積: 59.4
  • XLogP3: 2.4

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029029894-250mg
Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate
1805541-90-5 95%
250mg
$989.80 2022-04-01
Alichem
A029029894-1g
Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate
1805541-90-5 95%
1g
$3,039.75 2022-04-01
Alichem
A029029894-500mg
Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate
1805541-90-5 95%
500mg
$1,735.55 2022-04-01

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate 関連文献

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylateに関する追加情報

Comprehensive Guide to Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate (CAS No. 1805541-90-5)

Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate (CAS No. 1805541-90-5) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including a difluoromethyl moiety, a hydroxyl group, and an iodine substituent, making it a versatile intermediate in organic synthesis. Researchers and industry professionals often seek this compound for its potential in developing novel bioactive molecules.

The molecular structure of Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate includes a pyridine ring substituted with an ethyl ester group at the 2-position, a hydroxyl group at the 5-position, and an iodine atom at the 6-position. The presence of the difluoromethyl group at the 3-position enhances the compound's reactivity and stability, making it valuable for various synthetic applications. Its CAS number, 1805541-90-5, is essential for precise identification in chemical databases and regulatory documentation.

One of the key applications of Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate is in the development of pharmaceutical intermediates. The compound's unique structure allows it to serve as a building block for drugs targeting inflammatory diseases, infections, and metabolic disorders. Recent studies have explored its potential in creating selective enzyme inhibitors, which are crucial for treating conditions like diabetes and cancer. The iodo-substituted pyridine core also facilitates further functionalization via cross-coupling reactions, a popular topic in modern synthetic chemistry.

In the agrochemical sector, Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate is investigated for its role in designing crop protection agents. The difluoromethyl group is known to improve the bioavailability and efficacy of pesticides, making this compound a promising candidate for next-generation solutions. With increasing global demand for sustainable agriculture, researchers are focusing on eco-friendly compounds like this to replace traditional, less efficient alternatives.

The synthesis of Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate typically involves multi-step reactions, including halogenation, esterification, and fluorination. Optimizing these processes is a hot topic in green chemistry, as scientists aim to reduce waste and improve yields. Recent advancements in catalytic methods and flow chemistry have made the production of such compounds more efficient and environmentally friendly.

From a market perspective, the demand for Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate is driven by its applications in drug discovery and agrochemical innovation. Pharmaceutical companies and research institutions are increasingly sourcing high-purity samples of this compound to accelerate their R&D efforts. Suppliers specializing in custom synthesis and high-value intermediates are capitalizing on this trend by offering tailored solutions to meet diverse research needs.

For researchers working with Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate, proper handling and storage are critical. Although it is not classified as hazardous, standard laboratory precautions should be followed to ensure safety. The compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly used to verify its purity and structure.

In conclusion, Ethyl 3-(difluoromethyl)-5-hydroxy-6-iodopyridine-2-carboxylate (CAS No. 1805541-90-5) is a valuable compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a sought-after intermediate for innovative research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing drug development and sustainable agriculture.

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